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Compound of Interest

Compound Name: SR94

Cat. No.: B4054192

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic REV-ERB agonists SR9009 and
SR9011, focusing on their performance and supported by experimental data. Both compounds
are recognized for their significant role in regulating circadian rhythm and metabolism, making
them valuable tools in preclinical research for metabolic diseases and enhancing physical
endurance.

Mechanism of Action

SR9009 and SR9011 are potent agonists of the nuclear receptors REV-ERBa and REV-ERB3,
which are critical components of the core biological clock. By activating REV-ERB, these
synthetic ligands enhance the transcriptional repression of target genes, thereby influencing a
wide array of physiological processes, including lipid and glucose metabolism, inflammation,
and circadian behavior.

In-Vitro Potency

The half-maximal inhibitory concentration (IC50) values from cell-based assays indicate that
SR9011 is slightly more potent than SR9009 in its interaction with REV-ERBa and REV-ERB.
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Compound Target IC50 (nM) Reference
SR9009 REV-ERBa 670 [1]
REV-ERBB 800 [1]

SR9011 REV-ERBa 790 [1]
REV-ERBB 560 [1]

In-Vivo Efficacy

Both SR9009 and SR9011 have demonstrated significant metabolic effects in animal models,
leading to reduced adiposity, improved lipid profiles, and increased energy expenditure. While
direct head-to-head in-vivo studies under identical conditions are limited, available data
suggest both compounds have profound physiological effects.

Treatment of diet-induced obese mice with SR9009 resulted in a notable decrease in fat mass
and marked improvements in dyslipidemia and hyperglycemia.[2] Specifically, SR9009
treatment led to a 12% decrease in plasma triglycerides, a 47% reduction in total cholesterol, a
23% decrease in non-esterified fatty acids, and a 19% reduction in plasma glucose.[2]

Similarly, chronic administration of SR9011 to mice resulted in weight loss due to decreased fat
mass without affecting food intake.[1][3] In-depth metabolic monitoring using a comprehensive
laboratory animal monitoring system (CLAMS) revealed that SR9011-treated mice exhibited a
5% increase in oxygen consumption, indicating a rise in energy expenditure.[1] This increase in
oxygen consumption was observed during both the diurnal and nocturnal phases.[3]

Parameter SR9009 SR9011 Reference
Effect on Fat Mass Significant reduction Significant reduction [1112][3]
Plasma Triglycerides 1 12% Not specified [2]

Total Cholesterol 1 47% Not specified [2]

Plasma Glucose 119% Not specified [2]

Oxygen Consumption Not specified 1 5% [1]
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Pharmacokinetics and Metabolism

One of the key differences between SR9009 and SR9011 lies in their pharmacokinetic profiles.
SR9011 was developed as a successor to SR9009 with the aim of improving bioavailability.[4]
While specific bioavailability data for SR9011 in mice is not readily available in the reviewed
literature, it is suggested to be more efficiently absorbed and utilized by the body compared to
SR9009.[4]

In-vitro metabolic studies using human liver microsomes have shown that SR9011 produces a
greater number of metabolites (fourteen) compared to SR9009 (eight), suggesting a more
extensive metabolic profile.[5][6]

Experimental Protocols
REV-ERB Luciferase Reporter Assay

This assay is fundamental for determining the in-vitro potency of REV-ERB agonists.

Objective: To measure the ability of a compound to activate the transcriptional repressor activity
of REV-ERB.

Methodology:

e Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified
Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin.

» Transfection: Cells are transiently transfected with two plasmids:

o A plasmid expressing a fusion protein of the Gal4 DNA-binding domain and the REV-ERB
ligand-binding domain (LBD).

o Areporter plasmid containing a luciferase gene under the control of a Gal4 upstream
activation sequence (UAS).

» Compound Treatment: Following transfection, cells are treated with varying concentrations of
SR9009 or SR9011.
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 Luciferase Activity Measurement: After an incubation period (typically 24 hours), cells are
lysed, and luciferase activity is measured using a luminometer. The degree of repression of
luciferase expression corresponds to the agonist activity of the compound.
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Workflow for a REV-ERB Luciferase Reporter Assay.

In-Vivo Metabolic Cage Studies (CLAMS)

Comprehensive Laboratory Animal Monitoring System (CLAMS) is used to assess the
metabolic phenotype of mice treated with SR9009 or SR9011.

Objective: To measure oxygen consumption, carbon dioxide production, respiratory exchange
ratio (RER), food and water intake, and locomotor activity.

Methodology:

e Acclimation: Mice are individually housed in metabolic cages for a period of 3-5 days to
acclimate to the new environment.[7]

o Treatment: Mice are administered SR9009 or SR9011 (typically via intraperitoneal injection)
at a specified dose and frequency.

o Data Collection: The system continuously monitors various parameters for a set duration
(e.g., 10 days).

e Analysis: The collected data is analyzed to determine the effects of the compound on energy
expenditure, substrate utilization, and physical activity.
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Workflow for an In-Vivo Metabolic Cage Study.

Signaling Pathway

The primary signaling pathway for SR9009 and SR9011 involves the direct agonism of REV-
ERBa and REV-ERB. This activation leads to the recruitment of the nuclear receptor co-
repressor (NCoR)-histone deacetylase 3 (HDAC3) complex, resulting in the transcriptional
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repression of target genes. Key among these are genes involved in the core clock machinery
(e.g., Bmall) and various metabolic processes.
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Simplified REV-ERB Signaling Pathway.

Conclusion

Both SR9009 and SR9011 are effective REV-ERB agonists with significant metabolic effects
demonstrated in preclinical models. SR9011 appears to have a slight advantage in terms of in-
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vitro potency and is suggested to have improved bioavailability. However, both compounds
serve as powerful research tools for investigating the role of the circadian clock in metabolism
and disease. The choice between SR9009 and SR9011 may depend on the specific
experimental context, with SR9011 potentially offering a more potent and bioavailable option.
Further head-to-head in-vivo comparative studies are warranted to fully elucidate the
differences in their efficacy and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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